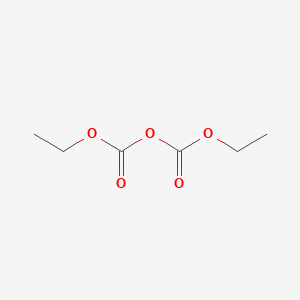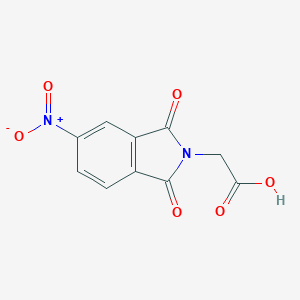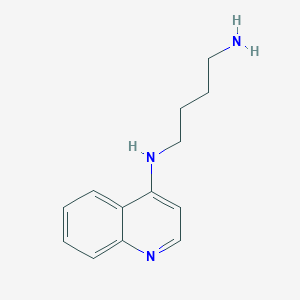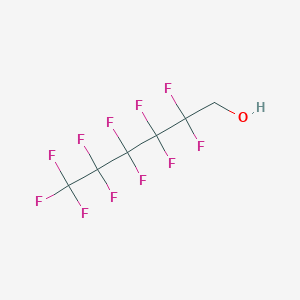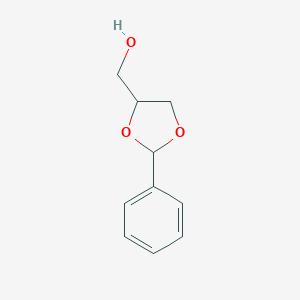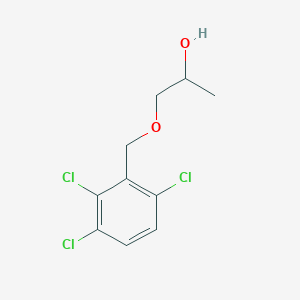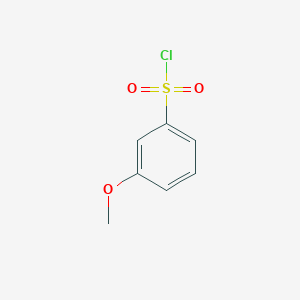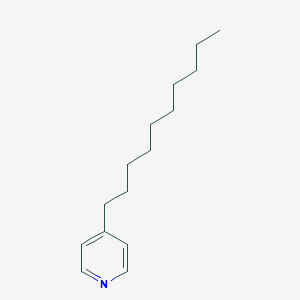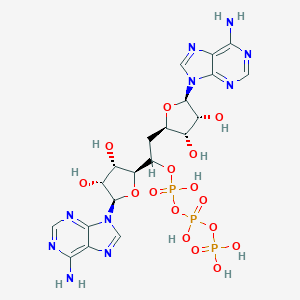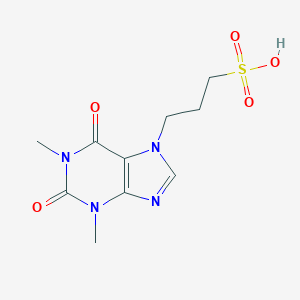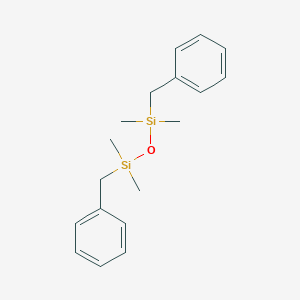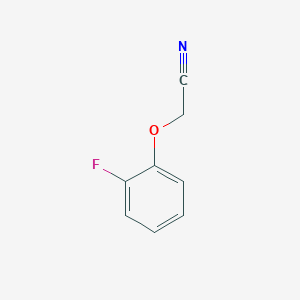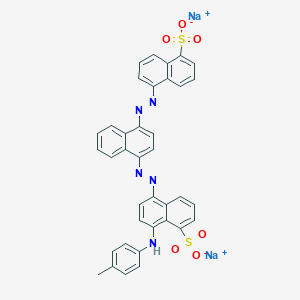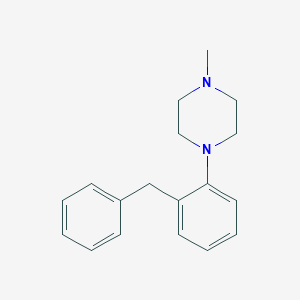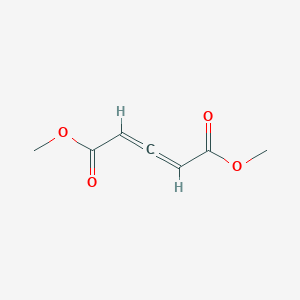
Dimethyl 2,3-pentadienedioate
描述
Dimethyl 2,3-pentadienedioate, also known as dimethyl maleate, is a chemical compound commonly used in organic synthesis. It is an ester of maleic acid and is commonly used as a dienophile in Diels-Alder reactions. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate is primarily through its ability to act as a dienophile in Diels-Alder reactions. In this reaction, the dienophile reacts with a diene to form a cyclic compound. This reaction is widely used in organic synthesis to produce various compounds.
生化和生理效应
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate. However, it has been reported to have antioxidant properties and has been shown to protect against oxidative stress in vitro. It has also been reported to have anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in lab experiments include its low cost, ease of synthesis, and versatility in organic synthesis. However, it is important to note that this compound is highly reactive and can be hazardous if not handled properly. It is also important to ensure that the reaction conditions are optimized to achieve the desired product.
未来方向
There are several future directions for the use of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in scientific research. One potential application is in the synthesis of new organic compounds with potential pharmaceutical applications. It can also be used in the development of new materials with unique properties. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound.
科学研究应用
Dimethyl 2,3-pentadienedioate has been used in various scientific research studies. It has been used as a dienophile in Diels-Alder reactions to synthesize various organic compounds. It has also been used as a starting material for the synthesis of other compounds such as Dimethyl 2,3-pentadienedioate fumarate, which is used in the treatment of multiple sclerosis.
属性
CAS 编号 |
1712-36-3 |
|---|---|
产品名称 |
Dimethyl 2,3-pentadienedioate |
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChI 键 |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
规范 SMILES |
COC(=O)C=C=CC(=O)OC |
同义词 |
Dimethyl-2,3-pentadienedioate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

